molecular formula C7H4N2O3S B1422035 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1216288-05-9

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

Cat. No. B1422035
M. Wt: 196.19 g/mol
InChI Key: OJNWNTNUJCAOSU-UHFFFAOYSA-N
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Description

“4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C7H4N2O3S and a molecular weight of 196.18 . It is a solid substance .


Synthesis Analysis

The synthesis of compounds similar to “4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .


Molecular Structure Analysis

The molecular structure of “4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” involves a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the chemistry of compounds like “4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid”. This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Physical And Chemical Properties Analysis

“4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a solid substance . It has an empirical formula of C7H4N2O3S and a molecular weight of 196.18 .

Scientific Research Applications

Antimicrobial Activity

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid derivatives have been studied for their antimicrobial properties. One derivative, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamide, demonstrated significant antimicrobial activity, surpassing reference drugs like streptomycin and metronidazole against certain strains like Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).

Chemical Reactivity and Structure Analysis

Research on the quantum chemical calculations of energies, electronic structures, and geometries of various 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid derivatives provides insights into their reactivity and structural properties. This includes studies on ipso-nitration of dimethyl-substituted derivatives and the formation of unique compounds under specific conditions (Mamarahmonov et al., 2014).

Inhibition of Enzymes in Cancer Therapy

Several 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid derivatives have been synthesized as potential inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing promise in cancer therapy. These compounds exhibit inhibitory properties that may contribute to their potential as antitumor agents (Gangjee et al., 2008), (Gangjee et al., 2009).

Synthesis of Novel Derivatives

There is continuous research on the synthesis of novel derivatives of 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid, exploring various synthetic routes and evaluating their properties. This includes the synthesis of compounds with potential antioxidative properties and the examination of their electrochemical and structural characteristics (Quiroga et al., 2016), (Sukach et al., 2015).

properties

IUPAC Name

4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-5-4-3(7(11)12)1-13-6(4)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNWNTNUJCAOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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